molecular formula C13H16ClNO3 B5865328 4-chloro-3,5-dimethylphenyl 4-morpholinecarboxylate

4-chloro-3,5-dimethylphenyl 4-morpholinecarboxylate

Cat. No. B5865328
M. Wt: 269.72 g/mol
InChI Key: HOCAVOXOZWZNRN-UHFFFAOYSA-N
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Description

4-Chloro-3,5-dimethylphenyl 4-morpholinecarboxylate is a chemical compound with the molecular formula C13H16ClNO3 and a molecular weight of 269.72 .


Molecular Structure Analysis

The molecular structure of this compound consists of a phenyl ring substituted with chlorine and two methyl groups, and a morpholine ring attached via a carboxylate group .


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 396.3±42.0 °C and a predicted density of 1.247±0.06 g/cm3 at 20 °C and 760 Torr. Its predicted pKa is -1.87±0.20 .

Mechanism of Action

The mechanism of action of 4-chloro-3,5-dimethylphenyl 4-morpholinecarboxylate is not fully understood. However, it is believed that its antibacterial and antifungal properties are due to its ability to disrupt the cell membrane of microorganisms. This compound has also been found to induce apoptosis in cancer cells, which is believed to be due to its ability to inhibit the activity of certain enzymes involved in cell division.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can have a positive effect on cognitive function. This compound has also been found to exhibit anti-inflammatory and antioxidant properties, which can have a positive effect on overall health.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-chloro-3,5-dimethylphenyl 4-morpholinecarboxylate in lab experiments is its ability to inhibit the growth of microorganisms. This makes it a valuable tool in microbiology research. However, this compound has been found to be toxic to certain cell types, which can limit its use in some experiments. In addition, this compound is relatively expensive, which can limit its availability for some research groups.

Future Directions

There are several future directions for research on 4-chloro-3,5-dimethylphenyl 4-morpholinecarboxylate. One potential area of research is the development of new antibacterial and antifungal agents based on the structure of this compound. Another area of research is the investigation of the potential use of this compound in the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various biological systems.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound has been found to exhibit antibacterial, antifungal, and anticancer properties, and has several biochemical and physiological effects. While this compound has advantages in lab experiments, such as its ability to inhibit the growth of microorganisms, it also has limitations, such as toxicity to certain cell types and its relatively high cost. There are several future directions for research on this compound, including the development of new antibacterial and antifungal agents and investigation of its potential use in cancer treatment.

Synthesis Methods

4-chloro-3,5-dimethylphenyl 4-morpholinecarboxylate can be synthesized through various methods, including the reaction of 4-chloro-3,5-dimethylphenol with morpholine and chloroformate, as well as the reaction of 4-chloro-3,5-dimethylphenol with morpholine and phosgene. The former method is preferred due to its higher yield and simplicity. The reaction takes place in the presence of a base catalyst and an organic solvent, such as dichloromethane or chloroform.

Scientific Research Applications

4-chloro-3,5-dimethylphenyl 4-morpholinecarboxylate has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant antibacterial, antifungal, and anticancer properties. This compound has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. It has also been found to be effective against fungal strains such as Candida albicans and Aspergillus niger. In addition, this compound has been shown to exhibit cytotoxic effects against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer.

properties

IUPAC Name

(4-chloro-3,5-dimethylphenyl) morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO3/c1-9-7-11(8-10(2)12(9)14)18-13(16)15-3-5-17-6-4-15/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOCAVOXOZWZNRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OC(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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